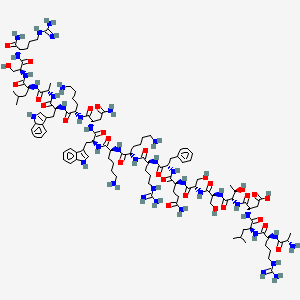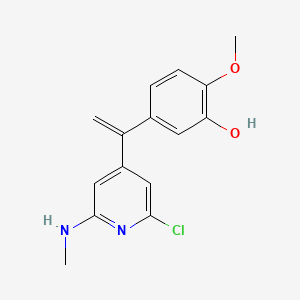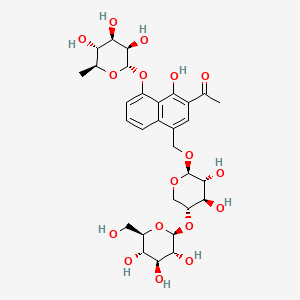![molecular formula C15H25N2O8P B15139516 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired modifications are achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is utilized in research focused on DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Wirkmechanismus
The mechanism of action of 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways that regulate cell proliferation and survival. By interfering with DNA synthesis, it prevents the replication of cancer cells, leading to cell death through apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is unique compared to other nucleoside analogs due to its specific modifications at the 2’ and 5’ positions. Similar compounds include:
1-[6-(Diethoxyphosphinyl)-2-O-(2-methoxyethyl)-|A-D-ribo-hexofuranosyl]uracil: This uridine analog has potential antiepileptic effects and is used to study anticonvulsant and anxiolytic activities.
Other purine nucleoside analogs: These compounds share similar antitumor activities but differ in their specific chemical modifications and target pathways.
Eigenschaften
Molekularformel |
C15H25N2O8P |
|---|---|
Molekulargewicht |
392.34 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-5-(2-diethoxyphosphorylethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N2O8P/c1-4-23-26(21,24-5-2)9-7-10-12(19)13(22-3)14(25-10)17-8-6-11(18)16-15(17)20/h6,8,10,12-14,19H,4-5,7,9H2,1-3H3,(H,16,18,20)/t10-,12?,13+,14-/m1/s1 |
InChI-Schlüssel |
UHAJHJFICWGZNC-KVYFJXEBSA-N |
Isomerische SMILES |
CCOP(=O)(CC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Kanonische SMILES |
CCOP(=O)(CCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



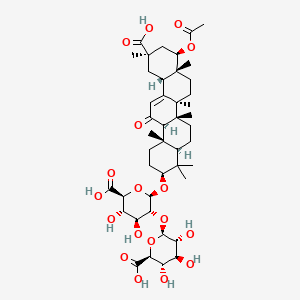
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
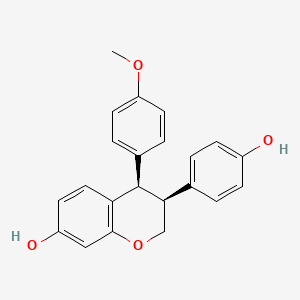
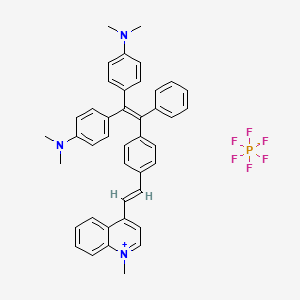
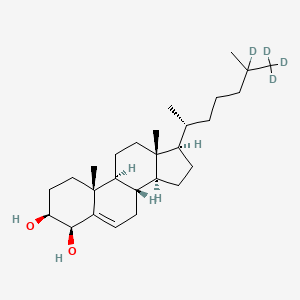
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
